molecular formula C26H21FN4O3S B2543790 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536708-31-3

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2543790
M. Wt: 488.54
InChI Key: ZKJHLBABWCKKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

Research led by Debnath and Ganguly (2015) discusses the synthesis of novel acetamide derivatives evaluated for their antimicrobial activities against various pathogenic microorganisms. This study highlights the potential use of such compounds in developing new antibacterial and antifungal agents (Debnath & Ganguly, 2015).

Radiosynthesis for PET Imaging

Dollé et al. (2008) explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research is significant for the development of diagnostic tools in neuroscience and oncology (Dollé et al., 2008).

Anticancer and Anti-Inflammatory Activities

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This work contributes to the search for new therapeutic agents with potential COX-2 inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Inhibitors of Ribonucleotide Reductase

Farr et al. (1989) synthesized acyclonucleoside hydroxamic acids aiming to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. The compounds were evaluated for their potential as antitumor agents, highlighting the role of such molecules in cancer research (Farr et al., 1989).

Future Directions

Future research on this compound could involve further elucidating its chemical properties, developing synthesis methods, and exploring potential applications. For example, if this compound shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S/c1-2-34-17-13-11-16(12-14-17)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)35-15-22(32)28-21-10-6-4-8-19(21)27/h3-14,29H,2,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJHLBABWCKKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

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